molecular formula C8H12O5 B13643040 1-Ethyl 4-methyl 2-methyl-3-oxobutanedioate CAS No. 99380-59-3

1-Ethyl 4-methyl 2-methyl-3-oxobutanedioate

Cat. No.: B13643040
CAS No.: 99380-59-3
M. Wt: 188.18 g/mol
InChI Key: SLYSLDOOBXIHBR-UHFFFAOYSA-N
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Description

1-Ethyl 4-methyl 2-methyl-3-oxobutanedioate is an organic compound with the molecular formula C8H12O5. It is a derivative of butanedioic acid, featuring ethyl and methyl ester groups. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl 4-methyl 2-methyl-3-oxobutanedioate can be synthesized through the esterification of butanedioic acid derivatives. One common method involves the reaction of ethyl acetoacetate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl 4-methyl 2-methyl-3-oxobutanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl 4-methyl 2-methyl-3-oxobutanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl 4-methyl 2-methyl-3-oxobutanedioate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active products. These transformations often involve the cleavage of ester bonds and the formation of new functional groups .

Comparison with Similar Compounds

  • Ethyl 2-methylacetoacetate
  • Methyl acetoacetate
  • Ethyl acetoacetate

Comparison: 1-Ethyl 4-methyl 2-methyl-3-oxobutanedioate is unique due to its specific ester groups, which confer distinct reactivity and properties compared to similar compounds. For instance, its dual ester functionality allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

99380-59-3

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

1-O-ethyl 4-O-methyl 2-methyl-3-oxobutanedioate

InChI

InChI=1S/C8H12O5/c1-4-13-7(10)5(2)6(9)8(11)12-3/h5H,4H2,1-3H3

InChI Key

SLYSLDOOBXIHBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(=O)C(=O)OC

Origin of Product

United States

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